N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c1-6-7(14)2-4-9-11(6)15-13(22-9)16-12(18)8-3-5-10(21-8)17(19)20/h2-5H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDHFVEMGEDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a benzothiazole ring, a nitro group, and a furan carboxamide structure. Its synthesis typically involves several key steps:
- Formation of Benzothiazole Ring : The initial step involves the reaction of 4-methyl-2-aminothiophenol with chloroacetyl chloride.
- Nitration : The benzothiazole derivative undergoes nitration with concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Coupling : The nitrated benzothiazole is coupled with a furan derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly as an antitubercular agent. The compound's mechanism likely involves binding to bacterial DNA or inhibiting specific enzymes critical for bacterial survival.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that while the compound is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal human lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular processes essential for tumor growth and survival.
- DNA Interaction : It is hypothesized that the compound can bind to DNA, interfering with replication and transcription processes crucial for cancer cell proliferation.
- Signaling Pathway Modulation : By affecting signaling pathways that regulate cell growth and apoptosis, the compound may induce programmed cell death in malignant cells .
4. Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antitumor Efficacy : A study highlighted that compounds with similar structures demonstrated high antitumor activity across various lung cancer cell lines, reinforcing the potential of this compound as a lead candidate for further development .
- Antimicrobial Studies : Another investigation confirmed its significant antimicrobial properties against Mycobacterium tuberculosis, positioning it as a potential therapeutic agent for tuberculosis treatment.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for its development as an oral therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
The compound belongs to a class of N-(benzothiazol-2-yl)-5-nitrofuran-2-carboxamides. Key structural analogs include:
Key Observations :
- Dichloro Substitution : CBK277757 (4,5-diCl) exhibits higher molecular weight (MW: ~370 g/mol) and steric hindrance, which may reduce solubility compared to CBK277779 (MW: ~337 g/mol) .
Enzyme Inhibition ():
- AoSrtA and SaSrtA Inhibition : Analogs with the benzothiazole-nitrofuran scaffold (Compounds 3 and 4) inhibit sortase enzymes with IC₅₀ values of 30–70 µg/mL (73–170 µM). The ethyl and methoxy substituents in these compounds enhance potency compared to unsubstituted derivatives .
- Nitrofuran Functional Group : Compounds with 5-nitrofuran moieties are enriched in primary hits (1% of 1,904 hits) due to their redox-active nitro group, which may generate reactive intermediates under physiological conditions .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
| Compound ID | Molecular Weight (g/mol) | Substituent Effects on Solubility |
|---|---|---|
| CBK277779 | ~337 | Moderate lipophilicity (Cl and CH₃) |
| CBK277757 | ~370 | Reduced solubility (diCl increases logP) |
| Compound 4 | ~395 | Methoxy and benzyl groups increase logP |
Pharmacophore Analysis
- Essential Moieties :
- The 5-nitrofuran carboxamide acts as a redox-active pharmacophore.
- Benzothiazole provides a planar aromatic system for π-π stacking and hydrogen bonding.
- Substituent Roles :
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via a carbodiimide-mediated coupling reaction. In a representative procedure, 5-nitro-2-furanoic acid is activated with 1-propanephosphonic acid cyclic anhydride (T3P) in DMF, followed by addition of 6-bromo-1,3-benzothiazol-2-amine. Key optimization steps include:
- Stoichiometry : A 2:1 molar ratio of T3P to carboxylic acid ensures efficient activation.
- Solvent Choice : DMF enhances solubility of intermediates, reducing side-product formation.
- Workup : Precipitation with MeOH/H₂O improves purity. Yield: ~60% (30 mg scale) .
- Characterization : Confirmed via NMR (DMSO-, δ 7.64–13.56 ppm) and LC-MS ( [M+H] 368.0) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Answer :
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.64–8.31 ppm) and confirms amide bond formation (δ 13.56 ppm, NH).
- LC-MS : Validates molecular weight (expected 367.93; observed 368.0) and detects impurities.
- Elemental Analysis : Use CHNS(O) analysis to verify purity (>95% recommended).
- Troubleshooting : Broad peaks in NMR may indicate residual DMF; reprecipitation or column chromatography is advised .
Q. What initial biological screening assays are appropriate for this compound?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion against Staphylococcus aureus and Escherichia coli (minimum inhibitory concentration, MIC).
- Enzyme Inhibition : Ubiquitin-proteasome system inhibition (IC determination via fluorogenic substrate assays) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Answer : Use the SHELX software suite for refinement:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is ideal.
- Refinement Steps :
SHELXT : Solve phase problem via dual-space algorithm.
SHELXL : Refine anisotropic displacement parameters and validate using R-factors ().
- Troubleshooting : Twinning or disorder? Apply TWIN/BASF commands in SHELXL or use SQUEEZE for solvent masking .
Q. How do bioisosteric modifications (e.g., pyridine-for-benzene substitutions) impact biological activity?
- Pyridine Bioisostere : Enhances solubility (logP reduction by ~0.5) but may reduce proteasome binding affinity (IC increases from 1.2 µM to 3.8 µM).
- Methoxy vs. Ethyl Groups : Methoxy improves membrane permeability (Caco-2 P > 10 cm/s) but shortens metabolic half-life (t < 2 hrs in microsomes).
- Design Strategy : Combine QSAR modeling with in vitro ADMET profiling to balance potency and pharmacokinetics .
Q. How can conflicting antimicrobial data between studies be reconciled?
- Answer : Contradictions may arise from:
- Strain Variability : Bacillus subtilis vs. Mycobacterium tuberculosis (e.g., MIC ranges: 8–64 µg/mL).
- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion (higher variability).
- Solution : Standardize protocols (CLSI M07-A10) and include positive controls (e.g., nitazoxanide for nitroheterocyclic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
